molecular formula C8H6BrN3 B13554009 4-Bromo-1-phenyl-1H-1,2,3-triazole CAS No. 116933-01-8

4-Bromo-1-phenyl-1H-1,2,3-triazole

Cat. No.: B13554009
CAS No.: 116933-01-8
M. Wt: 224.06 g/mol
InChI Key: IGYBJQSJWJEAFW-UHFFFAOYSA-N
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Description

4-Bromo-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 4-position and a phenyl group at the 1-position of the triazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, a process commonly known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . The reaction can be represented as follows:

Phenylacetylene+4-Bromo-1-azidobenzeneCu(I)This compound\text{Phenylacetylene} + \text{4-Bromo-1-azidobenzene} \xrightarrow{\text{Cu(I)}} \text{this compound} Phenylacetylene+4-Bromo-1-azidobenzeneCu(I)​this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of 4-substituted-1-phenyl-1H-1,2,3-triazoles.

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of dihydrotriazoles.

Mechanism of Action

The mechanism of action of 4-Bromo-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition is facilitated by the triazole ring, which forms hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-phenyl-1H-1,2,3-triazole is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions and its potential as an enzyme inhibitor make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-bromo-1-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYBJQSJWJEAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553535
Record name 4-Bromo-1-phenyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116933-01-8
Record name 4-Bromo-1-phenyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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